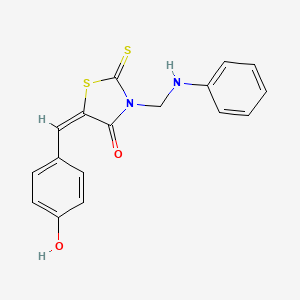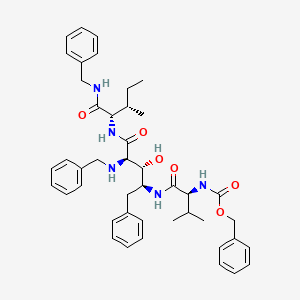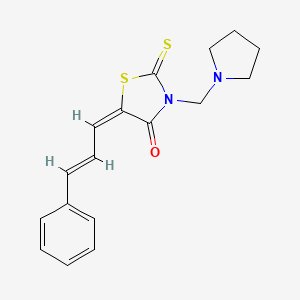
1'-(3,4-Dimethylphenyl)-(1,3'-bipyrrolidine)-2,2',5,5'-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(3,4-Dimethylphenyl)-(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone is an organic compound that features a bipyrrolidine core substituted with a 3,4-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(3,4-Dimethylphenyl)-(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions . This reaction is carried out in a water phase, which reduces the use of organic solvents and simplifies the operation. The product is then purified through crystallization using an isopropanol-aqueous solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as minimizing the use of hazardous solvents and optimizing reaction conditions for higher yields and purity, are likely to be applied in its large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1’-(3,4-Dimethylphenyl)-(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Nitro and halogenated derivatives
Applications De Recherche Scientifique
1’-(3,4-Dimethylphenyl)-(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1’-(3,4-Dimethylphenyl)-(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3,4-Dimethylphenylacetic acid
Uniqueness
1’-(3,4-Dimethylphenyl)-(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone is unique due to its bipyrrolidine core and the presence of a 3,4-dimethylphenyl group This structural combination imparts specific chemical and biological properties that distinguish it from other similar compounds
Propriétés
Numéro CAS |
69557-06-8 |
|---|---|
Formule moléculaire |
C16H16N2O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
1-(3,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H16N2O4/c1-9-3-4-11(7-10(9)2)17-15(21)8-12(16(17)22)18-13(19)5-6-14(18)20/h3-4,7,12H,5-6,8H2,1-2H3 |
Clé InChI |
GMIVWBCAYXWHNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3C(=O)CCC3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


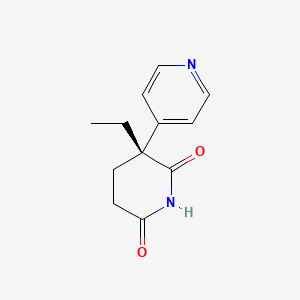
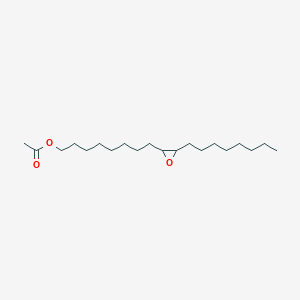
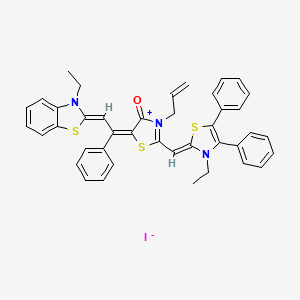
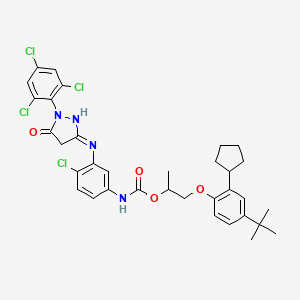
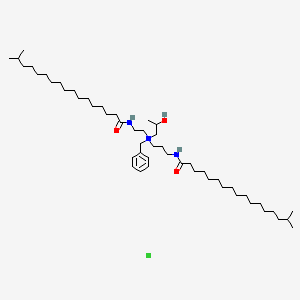
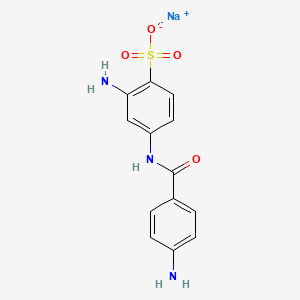
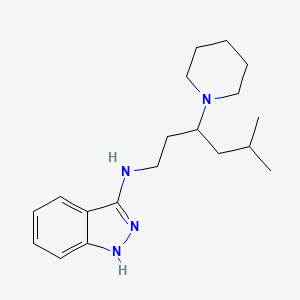
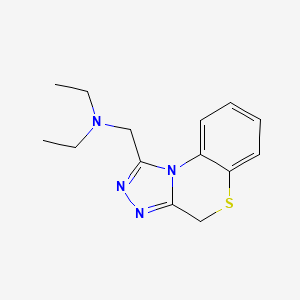

![13-(2-ethoxyphenyl)-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B15187925.png)
